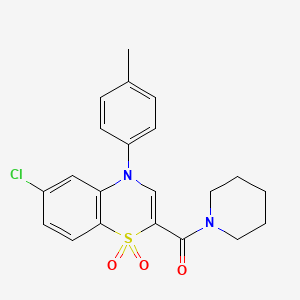

6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

6-Chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a bicyclic core structure fused with a thiazine ring. The molecule features a chlorine substituent at position 6, a 4-methylphenyl group at position 4, and a piperidine-1-carbonyl moiety at position 2. This compound is synthesized via Knoevenagel condensation, a common method for benzothiazine derivatives, as described in studies of analogous systems . Crystallographic analyses, often performed using SHELX or WinGX software , reveal a non-planar conformation due to steric hindrance from the piperidine and methylphenyl substituents.

Properties

IUPAC Name |

[6-chloro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O3S/c1-15-5-8-17(9-6-15)24-14-20(21(25)23-11-3-2-4-12-23)28(26,27)19-10-7-16(22)13-18(19)24/h5-10,13-14H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKHSQACRWJPGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Cyclopropyl Substitution: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Benzamide Formation: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine.

Final Coupling: The final step involves coupling the thiazole and benzamide intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophilic substitution using reagents like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used as a tool to study various biological processes and pathways, particularly those involving thiazole and benzamide derivatives.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiazine Family

The compound’s closest structural analogues include:

6-Chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione (): Substituent Difference: The 4-ethylphenyl group replaces the 4-methylphenyl.

6-Benzoylamino-2-benzylidene-4H-benzo[1,4]thiazin-3-ones (): Core Structure: Shares the benzothiazine backbone but lacks the sulfonyl and piperidine moieties. Functional Groups: A benzoylamino group at position 6 and a benzylidene group at position 2. Synthesis: Prepared via Knoevenagel condensation with benzaldehydes, similar to the target compound .

Physicochemical and Electronic Properties

Crystallographic and Conformational Analysis

- Target Compound : Ring puckering in the benzothiazine core is influenced by the bulky piperidine substituent, as quantified using Cremer-Pople coordinates . WinGX and SHELX refinements reveal moderate torsional strain (5–10°) at the piperidine-thiazine junction .

- 4-Ethylphenyl Analogue : Larger ethyl group exacerbates steric clashes, leading to greater deviation from planarity (~15° torsional angle) .

- 6-Benzoylamino Derivatives: Planar conformations dominate due to the absence of bulky substituents, enabling tighter crystal packing .

Research Findings and Limitations

- Synthetic Challenges: The piperidine-1-carbonyl group complicates purification due to its hygroscopic nature, a problem less pronounced in benzoylamino analogues .

- Data Gaps : Quantitative biological activity data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence, limiting direct pharmacological comparisons.

- Computational Insights: Semi-empirical methods (e.g., AM1) predict that the target compound’s chloro and sulfonyl groups stabilize the lowest unoccupied molecular orbital (LUMO), enhancing electrophilicity relative to ethylphenyl or benzoylamino derivatives .

Biological Activity

The compound 6-chloro-4-(4-methylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione belongs to the class of benzothiazine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a benzothiazine core with various substituents that enhance its reactivity and biological interaction. The presence of the chloro and piperidine groups is particularly significant for its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Interaction : It can modulate the activity of cellular receptors, influencing signaling pathways that regulate various physiological processes.

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes essential for cell division.

Anticancer Activity

Research has highlighted the anticancer potential of benzothiazine derivatives, including the target compound. A study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound B7 | A431 (human epidermoid carcinoma) | 2.5 |

| Compound B7 | A549 (non-small cell lung cancer) | 3.0 |

| Compound 4i | HOP-92 (non-small cell lung cancer) | 1.8 |

These results indicate that modifications in the benzothiazine structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Benzothiazine derivatives have also shown promise in reducing inflammation. Studies have reported decreased levels of inflammatory cytokines like IL-6 and TNF-α in response to treatment with these compounds. This suggests potential therapeutic applications in inflammatory diseases .

Neuroprotective Properties

Emerging research indicates that certain benzothiazine derivatives possess neuroprotective effects, potentially benefiting conditions like Alzheimer’s disease. These effects are believed to stem from their ability to inhibit neuroinflammation and oxidative stress .

Case Studies

Several case studies have explored the biological activities of benzothiazine derivatives:

- Study on Anticancer Activity : A series of novel benzothiazine compounds were synthesized and tested against human cancer cell lines. The study found that specific modifications led to enhanced cytotoxicity and selectivity towards tumor cells .

- Anti-inflammatory Research : In vitro studies demonstrated that certain benzothiazine derivatives significantly reduced inflammatory markers in macrophages, indicating their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.